molecular formula C18H18O4 B5842978 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate

2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate

Cat. No. B5842978
M. Wt: 298.3 g/mol
InChI Key: BIPPYQCOJZOYHW-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate, also known as EOM, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a member of the family of benzocaine derivatives and has been found to possess a range of biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and receptors in the body. 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate certain receptors in the body, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models of disease. 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has also been shown to possess anti-tumor effects, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the central nervous system. However, 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate. One area of interest is the development of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate-based drug delivery systems for the treatment of neurological disorders. Another potential direction is the investigation of the anti-tumor effects of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate, with a focus on its mechanisms of action and potential use in combination with other anti-cancer drugs. Additionally, further studies are needed to fully understand the pharmacological properties and potential toxicity of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with ethyl chloroformate in the presence of a base, followed by the addition of 4-ethoxyaniline and a catalyst. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has been widely studied for its potential applications in the field of medicine. It has been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. 2-(4-ethoxyphenyl)-2-oxoethyl 4-methylbenzoate has also been shown to have potential as a drug delivery agent, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-21-16-10-8-14(9-11-16)17(19)12-22-18(20)15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPPYQCOJZOYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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